molecular formula C16H25NOS B5223756 N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide

N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide

Cat. No.: B5223756
M. Wt: 279.4 g/mol
InChI Key: OFZUFVPQZKOAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide is a synthetic organic compound characterized by its unique molecular structure This compound features a phenylsulfanyl group attached to a propanamide backbone, with a 2,4-dimethylpentan-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with an appropriate halide under basic conditions to form the phenylsulfanyl intermediate.

    Attachment of the Propanamide Backbone: The phenylsulfanyl intermediate is then reacted with acryloyl chloride in the presence of a base to form the 3-(phenylsulfanyl)propanamide.

    Introduction of the 2,4-Dimethylpentan-3-yl Group: The final step involves the alkylation of the 3-(phenylsulfanyl)propanamide with 2,4-dimethylpentan-3-yl bromide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amide group may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)butanamide: Similar structure but with a butanamide backbone.

    N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)ethanamide: Similar structure but with an ethanamide backbone.

    N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)hexanamide: Similar structure but with a hexanamide backbone.

Uniqueness

N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide is unique due to its specific combination of the 2,4-dimethylpentan-3-yl group and the phenylsulfanyl-propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NOS/c1-12(2)16(13(3)4)17-15(18)10-11-19-14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZUFVPQZKOAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.